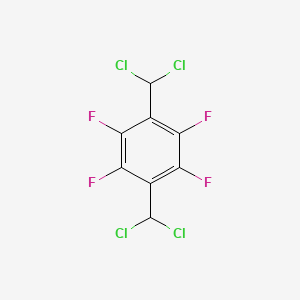
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula C8H4Cl2F4 It is a derivative of benzene, where two hydrogen atoms are replaced by dichloromethyl groups and four hydrogen atoms are replaced by fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene can be synthesized through the reaction of 1,4-difluorobenzene with dichloromethyl lithium in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound involves the chlorination of 1,4-difluorobenzene using chlorine gas in the presence of a suitable catalyst. This method allows for the production of large quantities of the compound with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the dichloromethyl groups can yield the corresponding methyl derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and methylated compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and low dielectric constants.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules
Mecanismo De Acción
The mechanism of action of 1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene involves its interaction with molecular targets such as enzymes and proteins. The dichloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(dichloromethyl)benzene
- 1,4-Difluorobenzene
- 1,4-Bis(trifluoromethyl)benzene
Uniqueness
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene is unique due to the presence of both dichloromethyl and tetrafluorobenzene groups, which confer distinct chemical properties. The combination of these groups results in a compound with high thermal stability, low dielectric constant, and enhanced reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C8H2Cl4F4 |
|---|---|
Peso molecular |
315.9 g/mol |
Nombre IUPAC |
1,4-bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C8H2Cl4F4/c9-7(10)1-3(13)5(15)2(8(11)12)6(16)4(1)14/h7-8H |
Clave InChI |
IQRYDPQBONRATP-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)C(Cl)Cl)F)F)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















